molecular formula C10H20N2 B1374500 (Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine CAS No. 1249622-45-4

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine

Cat. No. B1374500
M. Wt: 168.28 g/mol
InChI Key: OCCRWIBMVVTWSL-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine, commonly referred to as CPMMPA, is a cyclic amine compound that has been used in a variety of scientific research applications. CPMMPA is a versatile molecule that has a wide range of potential uses due to its unique structure and properties.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • The compound is used as an antidiarrhoeal agent, with studies showing its efficacy through sigma receptor affinity. This research details the synthesis process starting from (Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine, providing insights into its potential pharmaceutical applications (Habernickel, 2002).

Chemical Synthesis Techniques

  • The compound plays a role in the diastereoselective synthesis of pyrrolidines, a class of organic compounds with various applications, including in medicine and industry (Carson & Kerr, 2005).
  • It also serves as an intermediate in the synthesis of bioactive molecules like (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, highlighting its utility in large-scale organic synthesis processes (Kotian et al., 2005).

Role in Catalytic and Polymerization Processes

  • The compound is involved in the synthesis of 4-(trifluoromethyl)pyrrolidines, used in various applications such as dyes and agrochemicals (Markitanov et al., 2016).
  • Additionally, it is utilized in the synthesis of alkynes and diynes, serving as a catalyst in cross-coupling reactions, highlighting its significance in organic chemistry and material science (Gil-Moltó & Nájera, 2005).

Applications in Organic and Inorganic Chemistry

  • The compound's derivatives are explored in the synthesis of pyrroles, which are crucial in medicinal chemistry (Snieckus & Frota, 2015).
  • Its involvement in the synthesis of polynuclear spin crossover complexes demonstrates its utility in inorganic chemistry, particularly in the study of magnetic behavior (Boldog et al., 2009).

properties

IUPAC Name

1-cyclopropyl-N-methyl-N-(pyrrolidin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(7-9-2-3-9)8-10-4-5-11-6-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCRWIBMVVTWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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